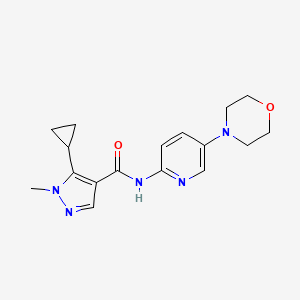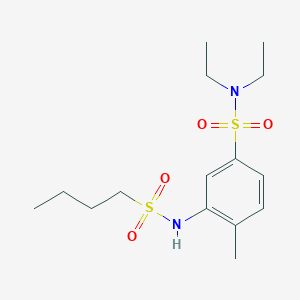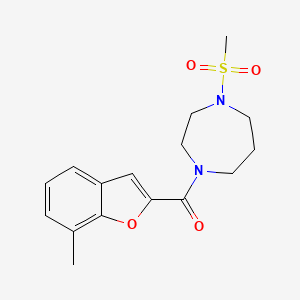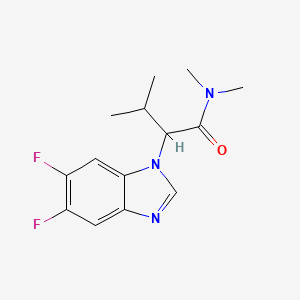
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrazole-4-carboxamide class of compounds and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Mécanisme D'action
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide exerts its inhibitory effects by binding to the ATP-binding site of JNK and MAPK enzymes, thereby preventing their activation and subsequent downstream signaling. This inhibition ultimately leads to the suppression of various cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been found to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its high potency and selectivity towards JNK and MAPK enzymes. This allows for the specific inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide is its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
For the research on 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide include the development of more potent and selective analogs, as well as the optimization of its pharmacokinetic properties for improved in vivo efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 5-morpholin-4-ylpyridin-2-amine with cyclopropylcarbonyl chloride in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent to form 5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the mitogen-activated protein kinase (MAPK) signaling pathways.
Propriétés
IUPAC Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21-16(12-2-3-12)14(11-19-21)17(23)20-15-5-4-13(10-18-15)22-6-8-24-9-7-22/h4-5,10-12H,2-3,6-9H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHUIULCZAJUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-methyl-N-(5-morpholin-4-ylpyridin-2-yl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)

